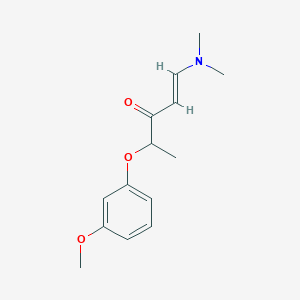

1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one (DMAPO) is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects on the body and can be used in laboratory experiments to study a variety of topics.

Applications De Recherche Scientifique

Functional Polysiloxanes

Overview: 1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one (DMMP) has been utilized in the synthesis of functional polysiloxanes. These polymers exhibit unique properties and find applications in various fields.

Synthesis: DMMP serves as a precursor for functional dialkoxysilanes, which are then used to synthesize functional polysiloxanes. The two-step method involves a photoinitiated thiol–ene click reaction, resulting in near-quantitative yields.

Fluorescence Properties: Functional polysiloxanes derived from DMMP display noticeable fluorescence properties. These properties are attributed to unconventional chromophores within the polymer structure.

Hydrophilic Modification: Functional polysiloxanes have been employed for hydrophilic modification of materials. For instance, copolymers with mercaptopropyl and polyether side chains (PETHs) are successfully used to modify a poly(styrene-b-butadiene-b-styrene) triblock copolymer. Additionally, a blue-light-emitting silicone elastomer based on PETHs exhibits excellent hydrophilicity, making it potentially useful in biomedical applications .

Catalytic Protodeboronation

Overview: DMMP has also found relevance in catalytic reactions, specifically in the protodeboronation of alkyl boronic esters.

Radical Approach: Researchers have developed a protocol for catalytic protodeboronation using a radical approach. This method allows for the transformation of primary, secondary, and tertiary alkyl boronic esters. When combined with a Matteson–CH2–homologation, this protocol enables formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown transformation .

Propriétés

IUPAC Name |

(E)-1-(dimethylamino)-4-(3-methoxyphenoxy)pent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11(14(16)8-9-15(2)3)18-13-7-5-6-12(10-13)17-4/h5-11H,1-4H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULANNSDWJJJLF-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C/N(C)C)OC1=CC=CC(=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-formylbenzoate](/img/structure/B2832327.png)

![(3-Chlorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2832328.png)

![2-(1-methyl-1H-indol-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2832333.png)